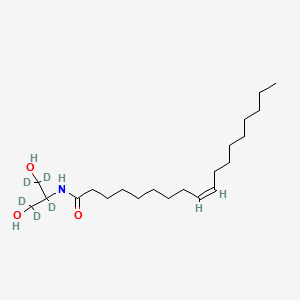
N-Oleoyl-2-amino-1,3-propane-D5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Oleoyl-2-amino-1,3-propane-D5-diol is a synthetic compound that belongs to the class of fatty acid amides It is a deuterated analog of N-Oleoyl-2-amino-1,3-propanediol, where the hydrogen atoms are replaced with deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-2-amino-1,3-propane-D5-diol typically involves the reaction of oleic acid with 2-amino-1,3-propanediol in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Esterification: Oleic acid is esterified with 2-amino-1,3-propanediol to form N-Oleoyl-2-amino-1,3-propanediol.
Deuteration: The esterified product is then subjected to deuteration using a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Oleoyl-2-amino-1,3-propane-D5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N-Oleoyl-2-amino-1,3-propane-D5-diol has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential anticancer properties and as an imaging agent for cancer detection.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Oleoyl-2-amino-1,3-propane-D5-diol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Fatty Acid Receptors: It interacts with fatty acid receptors, modulating their activity.
Influence Lipid Metabolism: It affects lipid metabolism by altering the activity of enzymes involved in lipid synthesis and degradation.
Anticancer Properties: The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-Oleoyl-2-amino-1,3-propane-D5-diol can be compared with other similar compounds such as:
N-Oleoyl-2-amino-1,3-propanediol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Palmitoyl-2-amino-1,3-propanediol: A similar compound with a palmitoyl group instead of an oleoyl group.
N-Stearoyl-2-amino-1,3-propanediol: Another analog with a stearoyl group.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for isotopic labeling studies and tracing metabolic pathways.
Properties
Molecular Formula |
C21H41NO3 |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-/i18D2,19D2,20D |
InChI Key |
LGDVTFHRZXBSJM-FNKKQMTJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


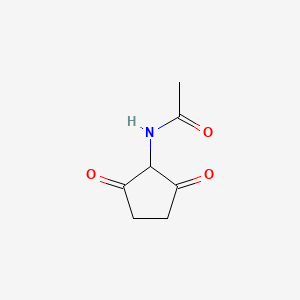

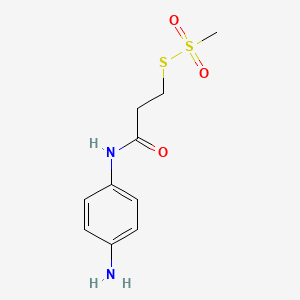
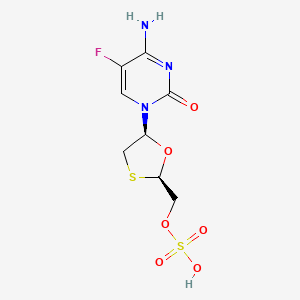
![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
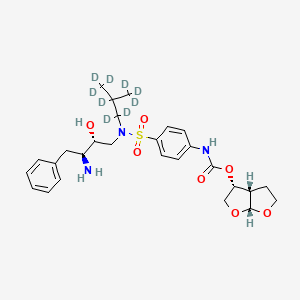
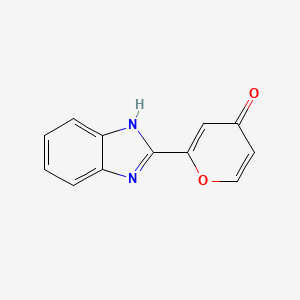
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)
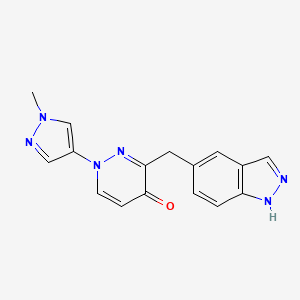
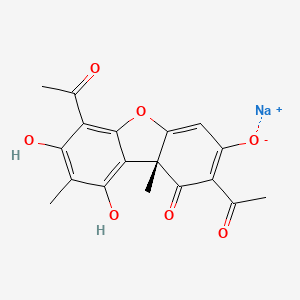
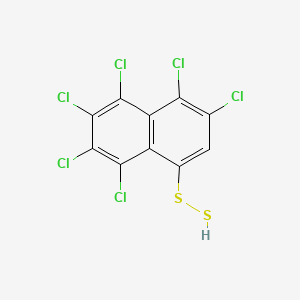
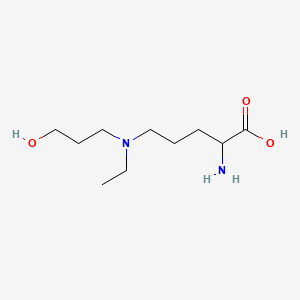

![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
